
6-chloropyridine-3,4-dicarboxylic Acid
Overview
Description
Preparation Methods
General Synthetic Strategy
The synthesis of 6-chloropyridine-3,4-dicarboxylic acid often follows these key steps:
- Starting material: Pyridine or halogenated pyridine derivatives.
- Introduction of functional groups: Nitration to introduce nitro groups, followed by reduction to amines.
- Diazotization and halogenation: Conversion of amino groups to diazonium salts, then substitution by chlorine.
- Oxidation: Introduction of carboxylic acid groups at the 3 and 4 positions through oxidative cleavage or functionalization.
This general approach is adapted and optimized depending on the specific substitution pattern and desired purity.
Detailed Preparation Route from Pyridine Derivatives
Nitration and Reduction
- Nitration: Pyridine is nitrated using nitric acid, often in the presence of sulfuric acid, to yield 3-nitropyridine.
- Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder with hydrochloric acid or catalytic hydrogenation, producing 3-aminopyridine.
Diazotization and Chlorination
- The amino group is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt.
- This intermediate undergoes a substitution reaction with chlorine sources (e.g., cuprous chloride) to introduce the chlorine atom at the 6-position.
- This step often involves careful temperature control (e.g., 15–25 °C for diazotization, then heating to 80–85 °C for chlorination) and monitoring by HPLC to ensure reaction completion and minimize impurities.
Oxidation to Dicarboxylic Acid
- The chloropyridine intermediate is oxidized to introduce carboxylic acid groups at the 3 and 4 positions.
- Oxidizing agents such as potassium permanganate (KMnO₄) or ruthenium tetroxide catalysts are used.
- Oxidation can be performed by ozone followed by hydrogen peroxide or catalytic ruthenium tetroxide, yielding the dicarboxylic acid with yields typically ranging from 46% to 71% depending on conditions and substituents.
Specific Preparation Method from Patent CN104649965A
A patented method describes preparation involving:
- Starting with amino-trichloropicolinic acid ammonium salts mixtures derived from waste residues.
- Diazotization with sodium nitrite in concentrated hydrochloric acid and toluene at 15–25 °C.
- Chlorination by adding cuprous chloride at temperatures gradually increased to 80–85 °C.
- Neutralization with potassium hydroxide solution to pH 8–9, filtration to remove copper hydroxide precipitate.
- Acidification to pH < 2 to precipitate the 3,4,5,6-tetrachloropyridine carboxylic acid derivative, which is closely related to the 6-chloropyridine dicarboxylic acid structure.
- The process yields products with purity above 95% and yields around 70%.
This method emphasizes recycling solvents and controlling moisture content (<0.5%) for optimal reaction performance.
Oxidation of Halogenated Quinolines (Thieme Connect, 2004)
- Halogenated quinolines substituted at positions corresponding to pyridine 6-position can be oxidized to yield 6-halogenated pyridine-2,3-dicarboxylic acids.
- Two oxidation methods are reported:
- Ozone followed by hydrogen peroxide.
- Catalytic ruthenium tetroxide oxidation.
- Yields for 6-chloropyridine derivatives are typically 46–71%.
- This method provides a reproducible and scalable route to halogenated pyridine dicarboxylic acids, including the 6-chloro derivative.
Summary Table of Preparation Methods
Research Findings and Notes
- The diazotization-chlorination step is critical and requires precise temperature control and stoichiometry to avoid side reactions and ensure high substitution efficiency.
- Oxidation methods vary in selectivity and yield; catalytic ruthenium tetroxide offers milder conditions with good yields but requires handling of expensive catalysts.
- Recycling of solvents such as toluene and control of moisture content improves process sustainability and product quality.
- Purification by neutralization and filtration removes copper salts and other impurities effectively.
- The oxidation of halogenated quinolines provides a versatile alternative route to this compound and related compounds.
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different pyridine derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted pyridines and pyridine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Chloropyridine-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloropyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various biological processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-Chloropyridine-3,4-dicarboxylic acid
- CAS Number : 243835-70-3
- Molecular Formula: C₇H₄ClNO₄
- Molecular Weight : 201.56 g/mol
- Structure : A pyridine ring substituted with a chlorine atom at position 6 and carboxylic acid groups at positions 3 and 4 .
Properties :
Comparison with Structurally Similar Compounds
Chlorinated Pyridine Derivatives
Key Observations :
- The position of chlorine influences electronic properties:
Non-Chlorinated Pyridine Dicarboxylates
Comparison with 6-Chloro Derivative :
- Lutidinic Acid : Lacks chlorine, making it less electrophilic. Used in MOFs (e.g., Zn-based frameworks) .
Nitro-Substituted Analogs
Compound Name | CAS Number | Molecular Formula | Substituents | Hazards |
---|---|---|---|---|
4-Nitropyridine-2,6-dicarboxylic acid | 63897-10-9 | C₇H₄N₂O₆ | NO₂ (C4), COOH (C2, C6) | H302, H315, H319, H332 (harmful if inhaled), H335 . |
Key Differences :
- Nitro Group : Stronger electron-withdrawing effect than Cl, increasing reactivity in electrophilic substitutions.
- Higher Toxicity : Additional hazard (H332) due to nitro group .
Thiazolidine and Phenolic Derivatives
Comparison :
- Thiazolidine Derivative : Sulfur-containing ring improves biocompatibility, contrasting with the chloro-pyridine’s synthetic focus.
- Caffeic Acid: Phenolic structure confers antioxidant properties, unlike the electrophilic chloro-pyridine .
Structural and Functional Analysis
Electronic Effects
- Chlorine vs. Nitro: Cl (moderate electron-withdrawing) enhances acidity of COOH groups compared to H or CH₃ . NO₂ (stronger electron-withdrawing) increases reactivity but also toxicity .
Chelation Capacity
- Dicarboxylate Groups: Critical for metal binding (e.g., Ni, Zn in MOFs or nanoparticles). this compound’s Cl may sterically hinder metal coordination compared to non-substituted analogs .
Biological Activity
6-Chloropyridine-3,4-dicarboxylic acid (CAS 243835-70-3) is a chlorinated derivative of pyridine characterized by two carboxylic acid groups at the 3 and 4 positions. This compound has garnered interest in pharmacological research due to its potential biological activities, including antimicrobial and enzyme inhibition properties.
- Molecular Formula : CHClN O
- Molecular Weight : 201.56 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological studies. Key areas of interest include:
- Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its role as an antimicrobial agent.
- Enzyme Inhibition : Studies have suggested that it may inhibit certain enzymes, contributing to its biological activity.
Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Enzyme Inhibition Studies
In vitro studies have evaluated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Notably, it was found to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in many organisms.
- Inhibition Concentration : The IC value was determined to be approximately 50 µM, indicating significant inhibition at relatively low concentrations.
The biological activity of this compound is attributed to its structural features:
- The presence of carboxylic acid groups enhances its ability to interact with biological targets.
- The chlorine substituent may influence its binding affinity and selectivity towards specific enzymes and receptors.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insights into the unique properties of this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
6-Chloropyridine-2,3-dicarboxylic Acid | CHClN O | Exhibits antimicrobial properties |
2,6-Dichloropyridine-3,4-dicarboxylic Acid | CHClN O | Known for herbicidal activity |
Pyridine-2,3-dicarboxylic Acid | CHN O | Lacks chlorine; used in various synthetic pathways |
The distinct chlorination pattern and dual carboxylic functionalities of this compound enhance its reactivity and biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloropyridine-3,4-dicarboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves halogenation or functionalization of pyridine-dicarboxylic acid precursors. For example, hydrothermal methods under controlled temperature (120–180°C) and pressure are effective for similar chlorinated pyridine derivatives, as demonstrated in the synthesis of zinc/cadmium coordination polymers using pyridine-3,4-dicarboxylic acid . Key factors include:
- Chlorination agents : Use of POCl₃ or SOCl₂ for introducing chlorine at the 6-position.
- Solvent systems : Polar solvents (e.g., H₂O/DMF mixtures) enhance solubility of intermediates.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity (>95% by HPLC) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray diffraction (XRD) : Resolves crystal structure and confirms the positions of chlorine and carboxyl groups. Orthorhombic/monoclinic systems are common for pyridine-dicarboxylate derivatives .
- Infrared (IR) spectroscopy : Identifies carboxylate (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability; decomposition typically occurs above 250°C for similar compounds .
- ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon backbone integrity .
Advanced Research Questions
Q. How does this compound behave in coordination chemistry, and what structural motifs are observed in its metal complexes?
Methodological Answer: The compound acts as a versatile ligand due to its two carboxylate groups and nitrogen donor atom. Key findings from related pyridine-dicarboxylate systems include:
- 3D frameworks : Zinc(II) and cadmium(II) complexes form helical chains or porous architectures via μ₂-bridging carboxylates .
- Photoluminescence : d¹⁰ metal complexes (e.g., Zn/Cd) exhibit strong emission at ~400–450 nm due to ligand-to-metal charge transfer (LMCT) .
Q. What are the challenges in analyzing the alkaline stability of this compound, and how can degradation pathways be mitigated?
Methodological Answer: Pyridine-dicarboxylic acids are prone to decarboxylation under alkaline conditions. To evaluate stability:
- Kinetic studies : Monitor carboxylate loss via HPLC or conductometric titration in NaOH (0.1–1 M) at 25–60°C .
- Mitigation strategies :
- Steric protection : Introduce bulky substituents adjacent to carboxyl groups.
- Chelation : Pre-coordinate with alkali-stable metals (e.g., Al³⁺) to shield carboxylates .
Q. How does the chlorine substituent influence the electronic properties and reactivity of pyridine-dicarboxylic acid derivatives?
Methodological Answer:
- Electron-withdrawing effect : The Cl group reduces electron density at the pyridine ring, enhancing electrophilic substitution resistance but increasing acidity of carboxyl groups (pKa ~2.5–3.0) .
- Reactivity in cross-coupling : The 6-chloro position is amenable to Suzuki-Miyaura reactions for synthesizing bipyridine systems, using Pd(PPh₃)₄ and arylboronic acids .
Q. Handling and Safety Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of fine particles .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. Conflict Resolution in Data Interpretation
Properties
IUPAC Name |
6-chloropyridine-3,4-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-1-3(6(10)11)4(2-9-5)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQPMCFUDXELIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376260 | |
Record name | 6-chloropyridine-3,4-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243835-70-3 | |
Record name | 6-chloropyridine-3,4-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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